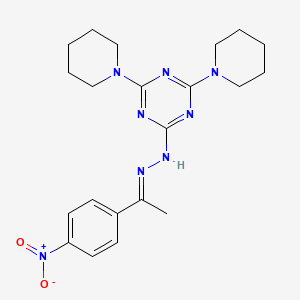![molecular formula C15H14N2O5 B3862855 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B3862855.png)
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one
Übersicht
Beschreibung
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as ENPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ENPP is a yellow crystalline solid that is soluble in organic solvents and has a molecular weight of 339.34 g/mol.
Wirkmechanismus
The mechanism of action of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one is not fully understood. However, it has been proposed that 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one exerts its biological effects by inhibiting the activity of various enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is soluble in organic solvents, which makes it easy to handle in the lab. 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, one limitation of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one is its poor water solubility, which may limit its use in certain applications.
Zukünftige Richtungen
For research on 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one include the development of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one-based drugs, the synthesis of novel derivatives of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one, and the use of 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one as a precursor for the synthesis of organic semiconductors and dyes.
Wissenschaftliche Forschungsanwendungen
3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In agriculture, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been used as a pesticide due to its insecticidal properties. It has also been used as a precursor for the synthesis of other bioactive compounds. In material science, 3-[(4-ethoxy-2-nitrophenyl)amino]-1-(2-furyl)-2-propen-1-one has been used as a starting material for the synthesis of organic semiconductors and dyes.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxy-2-nitroanilino)-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-2-21-11-5-6-12(13(10-11)17(19)20)16-8-7-14(18)15-4-3-9-22-15/h3-10,16H,2H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKIJFLENHGGMI-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC=CC(=O)C2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)N/C=C/C(=O)C2=CC=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5539638 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B3862775.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3862781.png)
![N-[2-(3-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B3862789.png)


![4-nitrobenzaldehyde [5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3862815.png)


![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(2,4-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B3862831.png)

![1-{4-[2-hydroxy-3-(1-naphthyloxy)propyl]-1-piperazinyl}-4-(1-naphthyloxy)-2-butanol](/img/structure/B3862841.png)

![2-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B3862868.png)
![4-methoxybenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3862874.png)